



Application Notes and Protocols for the Analysis of Devimistat in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (KGDH). By disrupting mitochondrial metabolism, **Devimistat** selectively induces apoptosis and necrosis in tumor cells.[1][2] To support pharmacokinetic and pharmacodynamic studies in clinical trials, a robust and validated analytical method for the quantification of **Devimistat** and its major metabolites in biological matrices is essential.[3][4]

This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **Devimistat** and its major metabolites, CPI-2850 and CPI-1810, in human plasma.[3][4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective LC-MS/MS assay has been developed and validated for the simultaneous quantification of **Devimistat** (CPI-613) and its major metabolites in human plasma.[3][4] The method utilizes a simple protein precipitation step for sample extraction,



followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative performance characteristics of the validated LC-MS/MS method for **Devimistat** and its metabolites.[3][4]

Table 1: Linearity and Range

Analyte	Linear Range (ng/mL)
Devimistat (CPI-613)	50 - 50,000
CPI-2850	250 - 250,000
CPI-1810	10 - 10,000

Table 2: Method Validation Parameters

Parameter	Result
Recovery	> 80% for all analytes
Benchtop Stability	Stable for 24 hours
Freeze-Thaw Stability	Stable for four freeze-thaw cycles
Long-Term Stability	Stable for approximately 127 days at -60 to -80°C

Experimental Protocols Sample Preparation: Protein Precipitation

This protocol describes the extraction of **Devimistat** and its metabolites from human plasma using protein precipitation with acetonitrile.[3][4]

Materials:



- Human plasma samples
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Microcentrifuge tubes
- · Vortex mixer
- Centrifuge

Procedure:

- Aliquot a known volume of human plasma into a microcentrifuge tube.
- Add a volume of acetonitrile equivalent to three times the plasma volume.
- Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant.
- Dilute the collected supernatant with water.
- The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of **Devimistat** and its metabolites.[3][4]

Instrumentation:

• Liquid Chromatograph (e.g., Shimadzu, Agilent)



Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5000)[3][4]

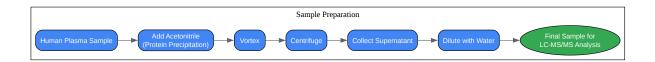
Chromatographic Conditions:

- Column: Xbridge C18 (50 × 2.1 mm; 5 μm)[3][4]
- Mobile Phase: A gradient elution program should be optimized. Specific details of the
 gradient were not provided in the source material but would typically involve a mixture of an
 aqueous phase (e.g., water with a modifier like formic acid or ammonium formate) and an
 organic phase (e.g., acetonitrile or methanol).
- Flow Rate: To be optimized for the specific column and system.
- Injection Volume: To be optimized.

Mass Spectrometric Conditions:

- Ion Source: Electrospray Ionization (ESI)
- Polarity: Negative Ion Mode[3][4]
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for **Devimistat** and its metabolites need to be determined through infusion and optimization on the specific mass spectrometer being used.

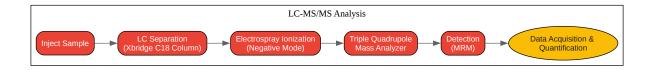
Visualizations Experimental Workflows



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Caption: Workflow for the preparation of plasma samples for **Devimistat** analysis.



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Caption: Workflow for the LC-MS/MS analysis of **Devimistat** and its metabolites.

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